methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H9F3O3 It is a derivative of benzoic acid, where the benzoate group is substituted with a trifluoromethyl group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The trifluoromethyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoroacetic anhydride. The hydroxyethyl group is then added through a nucleophilic substitution reaction using ethylene oxide under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Sodium hydroxide, ethanol.
Major Products
Oxidation: Methyl 4-[(1S)-2,2,2-trifluoro-1-oxoethyl]benzoate.
Reduction: Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its trifluoromethyl group, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate: Similar structure but with a different substitution pattern.
Methyl 4-formylbenzoate: Lacks the trifluoromethyl and hydroxyethyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the trifluoromethyl and hydroxyethyl groups.
Uniqueness
Methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate is unique due to the presence of both the trifluoromethyl and hydroxyethyl groups. These groups confer distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3/t8-/m0/s1 |
InChI Key |
PLJUNKFWSHGRNI-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H](C(F)(F)F)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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